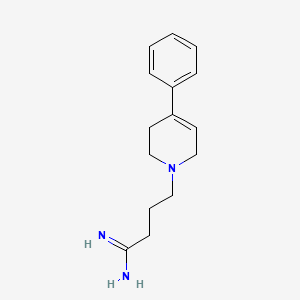
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide is a chemical compound with a complex structure that includes a phenyl group, a dihydropyridine ring, and a butanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine ring, which can be achieved through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the butanimidamide moiety is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.
Reduction: The compound can be reduced to form a tetrahydropyridine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide involves its interaction with specific molecular targets. The dihydropyridine ring can interact with ion channels, while the phenyl group may engage in π-π interactions with aromatic residues in proteins. The butanimidamide moiety can form hydrogen bonds with polar functional groups, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3,6-dihydropyridin-1(2H)-amine: Similar structure but lacks the butanimidamide moiety.
4-Phenylpyridine: Contains a phenyl group and a pyridine ring but lacks the dihydropyridine and butanimidamide components.
N-Phenylbutanimidamide: Contains a phenyl group and a butanimidamide moiety but lacks the dihydropyridine ring.
Uniqueness
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide is unique due to the combination of its structural components, which confer distinct chemical properties and potential applications. The presence of the dihydropyridine ring, phenyl group, and butanimidamide moiety allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
437999-04-7 |
|---|---|
Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanimidamide |
InChI |
InChI=1S/C15H21N3/c16-15(17)7-4-10-18-11-8-14(9-12-18)13-5-2-1-3-6-13/h1-3,5-6,8H,4,7,9-12H2,(H3,16,17) |
InChI Key |
FGUXAOBCUODKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















